3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, dimethylamine, and 7-hydroxy-4-chromenone.
Condensation Reaction: 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form 4-chloro-N,N-dimethylbenzylamine.
Cyclization: The intermediate is then subjected to cyclization with 7-hydroxy-4-chromenone under acidic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by:
- Using continuous flow reactors to enhance reaction efficiency.
- Employing catalysts to increase yield and reduce reaction time.
- Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-(4-chloro-phenyl)-8-dimethylaminomethyl-7-oxo-chromen-4-one.
Reduction: Formation of 3-(phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its photophysical properties in materials science.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Used in studies related to cell signaling pathways.
Medicine:
- Explored for its anti-inflammatory and anticancer properties.
- Potential use in the development of new therapeutic agents.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the formulation of certain types of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The hydroxy and dimethylaminomethyl groups play crucial roles in binding interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Coumarin: A simpler structure without the chloro and dimethylaminomethyl groups.
Warfarin: A well-known anticoagulant with a similar chromenone core but different substituents.
4-Hydroxycoumarin: Lacks the chloro and dimethylaminomethyl groups but shares the hydroxy group.
Uniqueness:
- The presence of the chloro-substituted phenyl group and the dimethylaminomethyl group distinguishes 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one from other chromenones.
- These substituents contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20(2)9-14-16(21)8-7-13-17(22)15(10-23-18(13)14)11-3-5-12(19)6-4-11/h3-8,10,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOZTZGFSFSCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641794 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.